molecular formula C15H18F3N3O2 B1234510 N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide

N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide

Cat. No.: B1234510
M. Wt: 329.32 g/mol
InChI Key: ONNXAZPRHBPWFM-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[4-[(2,2,2-trifluoro-1-oxoethyl)amino]phenyl]ethylideneamino]pentanamide is an anilide.

Properties

Molecular Formula

C15H18F3N3O2

Molecular Weight

329.32 g/mol

IUPAC Name

N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide

InChI

InChI=1S/C15H18F3N3O2/c1-3-4-5-13(22)21-20-10(2)11-6-8-12(9-7-11)19-14(23)15(16,17)18/h6-9H,3-5H2,1-2H3,(H,19,23)(H,21,22)/b20-10+

InChI Key

ONNXAZPRHBPWFM-KEBDBYFISA-N

SMILES

CCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C(F)(F)F

Isomeric SMILES

CCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)NC(=O)C(F)(F)F

Canonical SMILES

CCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide
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